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Compound of Interest

Compound Name: N-Carbobenzoxy-DL-norleucine

Cat. No.: B078778 Get Quote

This technical guide provides a comprehensive overview of the spectral data for N-
Carbobenzoxy-DL-norleucine (Z-DL-Nle-OH), a key building block in peptide synthesis and

drug development. This document is intended for researchers, scientists, and professionals in

the field of pharmaceutical sciences and chemical analysis, offering a detailed examination of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Introduction
N-Carbobenzoxy-DL-norleucine is an N-protected form of the amino acid norleucine. The

carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis,

preventing the amine group from participating in unwanted side reactions. A thorough

understanding of its spectral properties is essential for its identification, purity assessment, and

structural elucidation in various research and development settings. This guide presents a

compilation of its spectral data and the methodologies for their acquisition.

Spectral Data
The following sections summarize the key spectral data for N-Carbobenzoxy-DL-norleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹³C NMR Data

Chemical Shift (ppm) Assignment

177.89 Carbonyl carbon (COOH)

157.53 Carbonyl carbon (Cbz)

136.88 Quaternary aromatic carbon (Cbz)

128.41 Aromatic CH (Cbz)

127.81 Aromatic CH (Cbz)

66.89 Methylene carbon (CH₂-Ph)

57.53 α-carbon (CH)

32.81 Methylene carbon (CH₂)

29.10 Methylene carbon (CH₂)

24.39 Methylene carbon (CH₂)

15.69 Methyl carbon (CH₃)

Solvent: Polysol; Reference: TMS[1]

¹H NMR Data

While a specific ¹H NMR spectrum for N-Carbobenzoxy-DL-norleucine was not found in the

available resources, a representative spectrum can be inferred from the structure and data for

similar compounds. The expected signals would include:

A multiplet around 7.3 ppm corresponding to the aromatic protons of the benzyl group.

A singlet around 5.1 ppm for the methylene protons of the benzyl group.

A multiplet around 4.3 ppm for the α-proton of the norleucine backbone.

Multiplets in the range of 0.8-1.8 ppm for the protons of the n-butyl side chain.
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A broad singlet for the carboxylic acid proton.

A doublet for the amide proton, the position of which can be solvent-dependent.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Assignment

~3300 (broad) O-H stretch (carboxylic acid)

~3030 C-H stretch (aromatic)

~2950, 2870 C-H stretch (aliphatic)

~1710 C=O stretch (carboxylic acid)

~1690 C=O stretch (urethane)

~1530 N-H bend and C-N stretch (amide II)

~1250 C-O stretch (urethane)

~740, 700
C-H out-of-plane bend (monosubstituted

benzene)

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr

pellet, ATR).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. While a specific

experimental mass spectrum for N-Carbobenzoxy-DL-norleucine was not located, the

expected molecular ion peak and fragmentation pattern can be predicted.

Expected Mass Spectrometry Data
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m/z Assignment

265.13 [M]⁺ (Molecular Ion)

220.12 [M - COOH]⁺

176.09 [M - C₇H₇O₂]⁺

108.06 [C₇H₈O]⁺ (tropylium ion rearrangement)

91.05 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of N-Carbobenzoxy-DL-norleucine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Polysol).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the

spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans
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are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid N-Carbobenzoxy-DL-norleucine sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty ATR crystal is collected first.

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32)

to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of N-Carbobenzoxy-DL-norleucine (typically in the range of 1-10

µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile,

often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition:

The solution is introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is operated in positive or negative ion mode. For this compound,

positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.
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A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500) to identify the

molecular ion.

Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and

subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in

structural confirmation.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of N-
Carbobenzoxy-DL-norleucine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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